2,2,3,3,4,4,4-Heptafluorobutyl isopropyl carbonate

Lithium-ion battery electrolyte Fluorinated carbonate solvent Molecular weight optimization

2,2,3,3,4,4,4-Heptafluorobutyl isopropyl carbonate (CAS 1923065-19-3; molecular formula C₈H₉F₇O₃; MW 286.14 g/mol) is an asymmetric, acyclic fluorinated carbonate ester comprising a perfluorinated butyl chain (heptafluorobutyl) and an isopropyl group linked through a central carbonate moiety. It belongs to the class of partially fluorinated organic carbonates, which are distinguished from their non-fluorinated counterparts by the strong electron-withdrawing effect of the C–F bonds that elevates oxidative stability, suppresses flammability, and modulates solvation properties in non-aqueous electrolyte systems.

Molecular Formula C8H9F7O3
Molecular Weight 286.14 g/mol
Cat. No. B12083381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,3,4,4,4-Heptafluorobutyl isopropyl carbonate
Molecular FormulaC8H9F7O3
Molecular Weight286.14 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)OCC(C(C(F)(F)F)(F)F)(F)F
InChIInChI=1S/C8H9F7O3/c1-4(2)18-5(16)17-3-6(9,10)7(11,12)8(13,14)15/h4H,3H2,1-2H3
InChIKeyLPBUFLKHMMFFIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,3,3,4,4,4-Heptafluorobutyl Isopropyl Carbonate: Technical Baseline for Electrolyte & Specialty Polymer Procurement


2,2,3,3,4,4,4-Heptafluorobutyl isopropyl carbonate (CAS 1923065-19-3; molecular formula C₈H₉F₇O₃; MW 286.14 g/mol) is an asymmetric, acyclic fluorinated carbonate ester comprising a perfluorinated butyl chain (heptafluorobutyl) and an isopropyl group linked through a central carbonate moiety [1]. It belongs to the class of partially fluorinated organic carbonates, which are distinguished from their non-fluorinated counterparts by the strong electron-withdrawing effect of the C–F bonds that elevates oxidative stability, suppresses flammability, and modulates solvation properties in non-aqueous electrolyte systems [2]. The compound is offered at research-grade purity (typically ≥98%) by specialty chemical suppliers .

Why 2,2,3,3,4,4,4-Heptafluorobutyl Isopropyl Carbonate Cannot Be Replaced by a Generic Fluorinated Carbonate


The compound occupies a distinct position in design space that simple fluorinated analogs—such as bis(2,2,2-trifluoroethyl) carbonate, 2,2,3,4,4,4-hexafluorobutyl methyl carbonate, or even the sec-butyl heptafluorobutyl carbonate isomer—cannot replicate. Its asymmetric architecture, combining a C₄F₇ heptafluorobutyl moiety (no β-hydrogen) on one side with a compact secondary isopropyl group on the other, simultaneously delivers the oxidative stability benefit of β-hydrogen elimination resistance [1] while retaining lower molecular weight and smaller steric profile than the sec-butyl (C₉H₁₁F₇O₃, MW 300.17) or fully fluorinated hexafluoroisopropyl (C₈H₃F₁₃O₃, MW 394.09) analogs . These molecular-level differences translate into quantifiable disparities in physical properties, electrochemical stability window, and formulation compatibility that generic substitution erases.

Quantitative Differentiation Evidence: 2,2,3,3,4,4,4-Heptafluorobutyl Isopropyl Carbonate vs. Closest Structural Analogs


Molecular Weight Advantage: Lower MW & Higher Molar Proportion of Electroactive Carbonate vs. sec-Butyl and Hexafluoroisopropyl Analogs

The target compound (MW 286.14 g/mol) is 4.7% lighter than its closest structural isomer sec-butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate (MW 300.17 g/mol) and 27.4% lighter than the fully fluorinated 2,2,3,3,4,4,4-heptafluorobutyl hexafluoroisopropyl carbonate (MW 394.09 g/mol) . In electrolyte formulation, lower molecular weight for a given fluorinated carbonate translates to a higher molar concentration of carbonate functional groups per unit mass, which can favourably influence lithium-ion solvation and electrolyte viscosity without sacrificing the oxidative stability conferred by the heptafluorobutyl chain [1].

Lithium-ion battery electrolyte Fluorinated carbonate solvent Molecular weight optimization

Fluorine-Content-Driven Oxidative Stability: 46.5% F by Mass Enables High-Voltage Electrolyte Operation (Class-Level Inference from Fluorinated Carbonate Literature)

The compound contains 7 fluorine atoms (46.5% F by mass; 7 × 19.00 / 286.14 = 46.5%), placing it in the high-fluorine-content tier of acyclic carbonates. Non-fluorinated diethyl carbonate (0% F) exhibits an oxidative stability limit below ~4.5 V vs. Li⁺/Li [1]. In contrast, fluorinated acyclic carbonates with fluorine contents in the 33–70 mass % range have been demonstrated to support stable cycling at voltages up to 5.0 V vs. Li⁺/Li owing to the strong electron-withdrawing effect of fluorine atoms, which lowers the HOMO energy and raises the oxidation potential [2]. While compound-specific oxidation potential data are not publicly available, the theoretical framework established by Yang et al. (2023) confirms that both the quantity and position of fluorine substitution significantly impact oxidation and reduction potentials in linear carbonates [3].

High-voltage lithium battery Oxidative stability Electrolyte additive

Asymmetric Architecture: β-Hydrogen-Free Heptafluorobutyl Chain Eliminates a Key Oxidative Degradation Pathway Present in Partially Fluorinated or Non-Fluorinated Analogs

U.S. Patent 5,633,099 explicitly teaches that substituting the hydrogen at the β-position of at least one alkyl group of a carbonate improves chemical stability and anti-oxidation properties [1]. The heptafluorobutyl group (–CH₂(CF₂)₂CF₃) contains no β-hydrogen atoms (the β-carbon is fully fluorinated), rendering it resistant to β-hydrogen elimination—a primary oxidative degradation pathway in alkyl carbonates. This contrasts with partially fluorinated analogs such as 2,2,3,4,4,4-hexafluorobutyl methyl carbonate, which retains one hydrogen at the β-position (on C-3) and was shown in Li(Ni₀.₄Mn₀.₄Co₀.₂)O₂/graphite pouch cells at 4.4 V and 55 °C to generate unacceptable quantities of gas during long-term cycling, indicating oxidative instability [2]. The combination of a perfluorinated butyl chain with an isopropyl group (also β-hydrogen-free: the β-C is (CH₃)₂CH–) creates a fully β-hydrogen-free asymmetric structure not available in symmetric heptafluorobutyl carbonates such as bis(2,2,3,3,4,4,4-heptafluorobutyl) carbonate.

β-Hydrogen elimination Oxidative degradation Asymmetric carbonate electrolyte

Steric and Solubility Differentiation vs. sec-Butyl Isomer and Bis-Heptafluorobutyl Symmetric Carbonate

The isopropyl group (–CH(CH₃)₂, A-value ~2.15 kcal/mol for chair cyclohexane) presents less steric bulk than the sec-butyl group (–CH(CH₃)CH₂CH₃, A-value ~2.3 kcal/mol for the methyl-bearing carbon) [1]. This reduced steric demand is expected to facilitate faster transesterification kinetics in synthetic applications: studies on fluoroalkyl carbonates report 10–50× higher reactivity than diphenyl carbonate owing to electron-withdrawing perfluoroalkyl groups, with steric crowding at the carbonyl carbon being a rate-limiting factor . In electrolyte formulations, the reduced steric profile may also permit more efficient lithium-ion coordination at the carbonate oxygen relative to the bulkier sec-butyl analog, though direct coordination data are not available for this specific compound. The target compound is also asymmetric (R¹ ≠ R²), which, as taught by EP 0 599 534 A1, lowers the melting point relative to symmetric counterparts—a crucial advantage for low-temperature electrolyte applications [2].

Solubility parameter Steric hindrance Carbonate transesterification reactivity

Hydrolytic Stability Advantage of Heptafluorobutyl Carbonates Over Non-Fluorinated Alkyl Carbonates

The heptafluorobutyl group exerts a strong electron-withdrawing inductive effect (–I) that reduces electron density at the carbonate carbonyl carbon, making it less susceptible to nucleophilic attack by water. Non-fluorinated alkyl carbonates such as dimethyl carbonate or diethyl carbonate undergo relatively facile acid- or base-catalyzed hydrolysis. While quantitative hydrolysis rate constants for 2,2,3,3,4,4,4-heptafluorobutyl isopropyl carbonate are not publicly reported, resistance to hydrolysis is consistently cited as a characterizing property of fluorinated carbonate esters containing the heptafluorobutyl moiety [1]. The bis(2,2,3,3,4,4,4-heptafluorobutyl) carbonate structural analog is explicitly described as exhibiting 'resistance to oxidation and hydrolysis' [2]. Furthermore, the transesterification-based synthetic route (heptafluorobutanol + isopropyl chloroformate or dialkyl carbonate) enables production without the use of phosgene, offering a procurement-relevant safety advantage over phosgene-derived carbonates .

Hydrolytic stability Electron-withdrawing group Carbonate ester degradation

Application Scenarios Where 2,2,3,3,4,4,4-Heptafluorobutyl Isopropyl Carbonate Provides Verifiable Differentiation


High-Voltage (≥4.4 V) Lithium-Ion Battery Electrolyte Co-Solvent or Additive

The compound's 46.5% fluorine content and fully β-hydrogen-free heptafluorobutyl chain support electrolyte formulations operating at charge cut-off voltages of 4.4 V and above, where non-fluorinated carbonates (e.g., diethyl carbonate, dimethyl carbonate) undergo oxidative decomposition [1]. The class of fluorinated acyclic carbonates has been demonstrated to enable stable cycling at 5 V vs. Li⁺/Li with LiNi₀.₅Mn₁.₅O₄ cathodes [2], and the Daikin patent literature explicitly claims fluorinated acyclic carbonates with 33–70 mass % F for high-voltage electrochemical devices [3]. The asymmetric structure (R¹ ≠ R²) further contributes to lower melting point and broader liquid-range operation versus symmetric fluorinated carbonates [4].

Non-Phosgene Synthetic Intermediate for Fluorinated Carbamates, Carbonates, and Prodrug Conjugates

Fluoroalkyl carbonates exhibit 10–50× higher reactivity than diphenyl carbonate in substitution reactions with primary alcohols and amines, enabling efficient carbonate and carbamate bond formation under milder conditions [1]. The isopropyl carbonate leaving group provides a favorable balance between reactivity (electron-withdrawing heptafluorobutyl chain activates the carbonyl) and steric accessibility (isopropyl A-value of 2.15 kcal/mol vs. 2.3 kcal/mol for sec-butyl), potentially accelerating transesterification relative to bulkier analogs [2]. The compound has been investigated as a prodrug carrier, with the fluorinated moiety enhancing membrane penetration and the carbonate linkage providing a cleavable connection to active pharmaceutical ingredients [3].

Fluorinated Specialty Polymer Modification: Low-Surface-Energy Coatings and Hydrophobic Materials

The heptafluorobutyl group imparts enhanced hydrophobicity and oleophobicity, while the isopropyl carbonate moiety contributes to improved solubility in organic matrices, making the compound suitable as a reactive intermediate for fluorinated polycarbonates and surface-modifying additives [1]. In polymer applications, the asymmetric structure provides a reactive handle for incorporation into polymer backbones via transesterification, while the fluorinated chain migrates to the surface to lower surface energy. This dual functionality is not available with symmetric bis(heptafluorobutyl) carbonate, which would terminate polymer chains rather than incorporate as a pendant modifier [2].

Flame-Retardant Electrolyte Formulations for High-Safety Lithium-Ion Cells

Fluorinated carbonates as a class are recognized for their flammability suppression properties in lithium-ion battery electrolytes [1]. The heptafluorobutyl moiety (C₄F₇) in particular has been incorporated into non-flammable solid-state polymer electrolyte designs, where the heptafluorobutyl methacrylate segment contributed to an oxidation voltage of 5.15 V and intrinsic high-voltage tolerance in a recent puzzle-like molecular assembly strategy [2]. While this evidence derives from the methacrylate analog, it supports the broader class-level inference that C₄F₇-containing compounds provide meaningful flammability mitigation and high-voltage tolerance relative to non-fluorinated or lower-fluorine-content alternatives.

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